3-Acetoxymercuri-4-aminobenzenesulfonamide
3-Acetoxymercuri-4-aminobenzenesulfonamide
3-acetoxymercuri-4-aminobenzenesulfonamide is an arylmercury compound and a sulfonamide.
Brand Name:
Vulcanchem
CAS No.:
16438-56-5
VCID:
VC21016651
InChI:
InChI=1S/C6H7N2O2S.C2H4O2.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;1-2(3)4;/h1,3-4H,7H2,(H2,8,9,10);1H3,(H,3,4);/q;;+1/p-1
SMILES:
CC(=O)O[Hg]C1=C(C=CC(=C1)S(=O)(=O)N)N
Molecular Formula:
C8H10HgN2O4S
Molecular Weight:
430.84 g/mol
3-Acetoxymercuri-4-aminobenzenesulfonamide
CAS No.: 16438-56-5
Cat. No.: VC21016651
Molecular Formula: C8H10HgN2O4S
Molecular Weight: 430.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-acetoxymercuri-4-aminobenzenesulfonamide is an arylmercury compound and a sulfonamide. |
|---|---|
| CAS No. | 16438-56-5 |
| Molecular Formula | C8H10HgN2O4S |
| Molecular Weight | 430.84 g/mol |
| IUPAC Name | acetyloxy-(2-amino-5-sulfamoylphenyl)mercury |
| Standard InChI | InChI=1S/C6H7N2O2S.C2H4O2.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;1-2(3)4;/h1,3-4H,7H2,(H2,8,9,10);1H3,(H,3,4);/q;;+1/p-1 |
| Standard InChI Key | CEDUTBARXJHKFU-UHFFFAOYSA-M |
| SMILES | CC(=O)O[Hg]C1=C(C=CC(=C1)S(=O)(=O)N)N |
| Canonical SMILES | CC(=O)O[Hg]C1=C(C=CC(=C1)S(=O)(=O)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator